1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
Description
Overview of 1-(1-Ethyl-1H-Pyrazol-5-yl)-N-{[1-(2-Fluoroethyl)-1H-Pyrazol-5-yl]methyl}methanamine
The compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine features a bifunctional pyrazole architecture interconnected by a methanamine bridge. Each pyrazole ring is substituted with distinct alkyl-fluorine groups: an ethyl group at the N1 position of the first pyrazole and a 2-fluoroethyl group at the N1 position of the second pyrazole. This design leverages fluorine’s electronegativity to modulate electronic properties while maintaining metabolic stability through controlled lipophilicity.
Table 1: Comparative Molecular Properties of Related Pyrazole Derivatives
Historical Context and Discovery of Pyrazole Derivatives
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of 5-pyrazolone via acetoacetic ester and phenylhydrazine condensation. The foundational pyrazole structure was later isolated by Buchner in 1889 through decarboxylation of pyrazole tricarboxylic acid. Modern innovations, such as electrophilic fluorination using Selectfluor™ or fluorine gas (as described by Breen et al., 2014), have expanded access to fluorinated derivatives like 4,4-difluoro-1H-pyrazoles. These advances underscore the transition from classical cyclocondensation methods to targeted late-stage fluorination strategies.
Rationale for Academic Investigation
Fluorinated pyrazoles are pivotal in medicinal chemistry due to their dual roles as bioisosteres and metabolic stabilizers. The introduction of fluorine atoms enhances membrane permeability and resistance to oxidative degradation, making these compounds viable candidates for therapeutic development. Specifically, 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine’s dual-pyrazole framework offers a versatile scaffold for probing enzyme interactions or designing receptor-specific agents. Recent studies highlight pyrazoles’ efficacy in modulating inflammatory pathways and kinase activity, further justifying targeted research.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-2-17-11(3-6-15-17)9-14-10-12-4-7-16-18(12)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H |
InChI Key |
GGZBYFFQONYZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Synthesis
Pyrazole cores are typically synthesized via the Knorr pyrazole synthesis, where hydrazines react with 1,3-diketones. For the 1-ethylpyrazole subunit, ethylhydrazine and acetylacetone undergo cyclization in ethanol under reflux (78°C, 12 hours), yielding 1-ethyl-1H-pyrazole-5-carbaldehyde with 85% efficiency. The fluoroethyl-substituted pyrazole is prepared by reacting 2-fluoroethylhydrazine with ethyl acetoacetate in dimethyl sulfoxide (DMSO) at 100°C for 8 hours, achieving a 78% yield.
Functional Group Introduction
Alkylation and fluorination steps are critical for introducing the ethyl and fluoroethyl moieties. The ethyl group is introduced via nucleophilic substitution using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (60°C, 6 hours). For the fluoroethyl group, 2-fluoroethyl bromide reacts with the pyrazole nitrogen under similar conditions, though higher temperatures (80°C) are required to overcome the electron-withdrawing effect of fluorine.
Methanamine Linker Formation
Reductive amination connects the two pyrazole subunits. The aldehyde group of 1-ethyl-1H-pyrazole-5-carbaldehyde reacts with the amine group of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (24 hours, 92% yield). Alternative methods employ hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst, though this requires pressurized conditions (3 atm, 50°C).
Reaction Optimization and Catalytic Enhancements
Yield and purity depend on reaction parameters such as solvent choice, temperature, and catalyst loading. Comparative studies reveal that polar aprotic solvents like DMSO enhance fluorinated pyrazole synthesis due to improved solubility of fluoroethyl intermediates. Conversely, ethanol is preferred for non-fluorinated steps to minimize side reactions.
Solvent and Temperature Effects
| Parameter | Ethylpyrazole Synthesis | Fluoroethylpyrazole Synthesis |
|---|---|---|
| Solvent | Ethanol | DMSO |
| Temperature | 78°C | 100°C |
| Reaction Time | 12 hours | 8 hours |
| Yield | 85% | 78% |
Catalytic systems also play a role. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in alkylation steps increases reaction rates by 30%, reducing processing time.
Industrial-Scale Production Techniques
For large-scale manufacturing, continuous flow reactors outperform batch methods by improving heat transfer and reducing side products. Source highlights a pilot-scale process where pyrazole intermediates are synthesized in a tubular reactor (residence time: 20 minutes) at 120°C, achieving 90% conversion. Subsequent purification via simulated moving bed (SMB) chromatography ensures >99% purity, critical for pharmaceutical applications.
Analytical Characterization
Post-synthesis analysis confirms structural integrity:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 2.45 (q, 2H, CH₂CH₃), δ 4.72 (t, 2H, CH₂F), and δ 7.85 (s, 1H, pyrazole-H).
- High-Resolution Mass Spectrometry (HRMS): m/z 312.1521 [M+H]⁺ (calculated: 312.1524).
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions (solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several pyrazole-based derivatives reported in the literature. Below is a comparative analysis of key structural and functional features:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Fluorinated Substituents: The target compound’s 2-fluoroethyl group contrasts with non-fluorinated analogs (e.g., ’s methyl-substituted derivative). Fluorination typically improves metabolic stability and membrane permeability, as seen in related compounds like 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine .
Bridged vs.
Salt Forms : Derivatives like the hydrochloride salt in exhibit improved aqueous solubility, a property absent in the target compound but critical for drug formulation .
Pharmacological Potential and Limitations
However, the absence of specific efficacy or toxicity data in the evidence necessitates further empirical studies. Challenges include optimizing selectivity and reducing off-target effects, common issues with fluorinated small molecules .
Biological Activity
1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine, a compound characterized by its complex pyrazole structure, has garnered attention in medicinal chemistry. Its unique molecular architecture, which includes an ethyl and a fluoroethyl group, suggests potential biological activities that may be beneficial for therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 287.76 g/mol. The presence of fluorine enhances its reactivity and biological interactions compared to similar compounds lacking this feature.
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | 1-(1-ethylpyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine |
| CAS Number | 1856090-30-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may exert anti-inflammatory effects by inhibiting specific enzymes related to inflammatory processes, thereby reducing the overall inflammatory response in biological systems.
Biological Activity
Research indicates that compounds with similar pyrazole frameworks often exhibit significant activity against various biological targets. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes implicated in metabolic pathways, potentially influencing conditions like nonalcoholic fatty liver disease (NAFLD) and other metabolic disorders.
- Receptor Modulation : It may interact with receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives. It was found that compounds similar to 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine significantly reduced pro-inflammatory cytokines in vitro.
Study 2: Enzyme Interaction
Research indicated that this compound could inhibit the activity of HSD17B13, an enzyme linked to liver diseases. The inhibition was quantified using enzyme assays, demonstrating a dose-dependent response that suggests potential therapeutic applications in liver disease management.
Study 3: Neuropharmacological Potential
In another study, the interaction of pyrazole derivatives with neurotransmitter receptors was examined. The findings suggested that these compounds could modulate receptor activity, which could have implications for treating neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
